Methyl 2-fluoro-5-formylbenzoate

Description

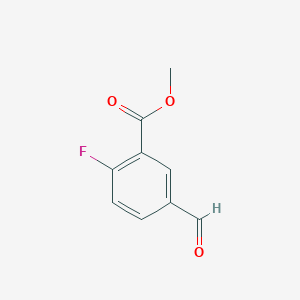

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-5-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMWMARHAHYBCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648122 | |

| Record name | Methyl 2-fluoro-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165803-94-1 | |

| Record name | Methyl 2-fluoro-5-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-fluoro-5-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to Methyl 2-fluoro-5-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifunctional Linchpin in Modern Medicinal Chemistry

Methyl 2-fluoro-5-formylbenzoate (CAS Number: 165803-94-1 ) is a meticulously designed trifunctional aromatic building block that has garnered significant attention in the field of medicinal chemistry.[1][2][3] Its strategic incorporation of a methyl ester, a reactive aldehyde, and a fluorine substituent on a central benzene ring makes it an exceptionally versatile intermediate for the synthesis of complex heterocyclic scaffolds. The fluorine atom, in particular, is a bioisosteric replacement for hydrogen that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, often enhancing metabolic stability, binding affinity, and membrane permeability. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, most notably as a key precursor to the PARP inhibitor, Olaparib.

Physicochemical & Safety Profile

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 165803-94-1 | [2][3] |

| Molecular Formula | C₉H₇FO₃ | [1][2][4] |

| Molecular Weight | 182.15 g/mol | [1][2][4] |

| Appearance | Solid | |

| Flash Point | 62 °C | [2] |

| InChI Key | PMWMARHAHYBCLQ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C=O)F | [4] |

Safety & Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[5][6]

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: [6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles are essential.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[5]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Synthesis of this compound: A Two-Step Approach

The most common and reliable synthesis of this compound involves a two-step process starting from the commercially available 2-fluoro-5-methylbenzoic acid. This pathway first involves the selective oxidation of the benzylic methyl group to an aldehyde, followed by the esterification of the carboxylic acid.

Diagram 1: Synthetic Pathway to this compound

Caption: A two-step synthesis of this compound.

Experimental Protocol 1: Synthesis of 2-fluoro-5-formylbenzoic acid

This protocol is adapted from established methods for benzylic oxidation.

-

Materials: 2-fluoro-5-methylbenzoic acid, Manganese (IV) oxide (activated), Dichloromethane (DCM).

-

Procedure:

-

To a solution of 2-fluoro-5-methylbenzoic acid (1 eq.) in dichloromethane, add activated manganese (IV) oxide (5-10 eq.).

-

Stir the suspension vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with additional dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield crude 2-fluoro-5-formylbenzoic acid, which can be purified by recrystallization or used directly in the next step.

-

Experimental Protocol 2: Fischer-Speier Esterification

-

Materials: 2-fluoro-5-formylbenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

-

Procedure:

-

Dissolve 2-fluoro-5-formylbenzoic acid (1 eq.) in an excess of anhydrous methanol.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound. The product can be further purified by column chromatography on silica gel.

-

Key Reactions and Applications in Drug Discovery

The aldehyde and methyl ester functionalities of this compound are key to its utility as a synthetic intermediate. The aldehyde is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as Wittig olefination, reductive amination, and condensation reactions.

Application Highlight: Synthesis of Olaparib Intermediate

A significant application of this compound's structural motif is in the synthesis of the PARP (Poly (ADP-ribose) polymerase) inhibitor Olaparib. While the direct precursor is often the corresponding benzoic acid or benzonitrile, the underlying chemistry showcases the importance of the 2-fluoro-5-formylbenzoyl scaffold. A key step involves a condensation reaction to construct the phthalazinone core of Olaparib.

Diagram 2: Role in the Synthesis of a Phthalazinone Core

Caption: Formation of a key phthalazinone intermediate.

This phthalazinone intermediate is then further elaborated to yield the final Olaparib drug substance. The fluorine atom at the 2-position of the benzoic acid derivative plays a crucial role in modulating the electronic properties of the ring and influencing the overall conformation and biological activity of the final molecule.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aldehyde proton (~10.0 ppm), and multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting patterns due to fluorine-proton coupling.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would be observed for the ester carbonyl carbon (~165 ppm), the aldehyde carbonyl carbon (~190 ppm), and aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be present for the C=O stretching of the ester (around 1720-1740 cm⁻¹), the C=O stretching of the aldehyde (around 1700-1720 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[7]

Conclusion

This compound is a high-value, versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. The well-established synthetic routes and the critical role of its structural motifs in potent pharmaceuticals like Olaparib underscore its importance for researchers and scientists in the field. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

Capot Chemical. MSDS of methyl3-fluoro-2-formylbenzoate. (2025-12-24). [Link]

-

Chemical Synthesis Database. This compound. (2025-05-20). [Link]

-

PubChem. This compound. [Link]

-

AOBChem USA. This compound. [Link]

-

Gsrs. This compound. [Link]

-

Dalton Research Molecules. This compound. [Link]

Sources

Methyl 2-fluoro-5-formylbenzoate molecular weight

An In-Depth Technical Guide to Methyl 2-fluoro-5-formylbenzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring a fluorine atom, a methyl ester, and an aldehyde group, makes it a versatile building block for the synthesis of complex heterocyclic structures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and explores its critical application as a key intermediate in the development of targeted cancer therapies, such as PARP inhibitors. The content herein is curated for researchers, medicinal chemists, and drug development professionals, emphasizing the scientific rationale behind its synthesis and utility.

Part 1: Physicochemical Characterization

This compound (CAS No: 165803-94-1) is a solid at room temperature. The presence of the electron-withdrawing fluorine, formyl, and methoxycarbonyl groups on the benzene ring significantly influences its reactivity, making it an excellent electrophile for various nucleophilic addition and condensation reactions.

Core Properties

The fundamental properties of this compound are summarized in the table below, compiled from reliable chemical supplier and database sources.

| Property | Value | Source(s) |

| Molecular Weight | 182.15 g/mol | [1][2][3] |

| Molecular Formula | C₉H₇FO₃ | [1][3][4] |

| CAS Number | 165803-94-1 | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid | [5] |

| Flash Point | 62 °C | [4][6] |

| Purity (Typical) | 95-97% | [5][7] |

| SMILES | COC(=O)C1=C(C=CC(=C1)C=O)F | [1][3][4] |

| InChIKey | PMWMARHAHYBCLQ-UHFFFAOYSA-N | [1][3][5] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is not commonly detailed in primary academic literature but can be logically derived from established synthetic transformations documented in patents for pharmaceutical manufacturing. A robust and scalable two-step approach starting from 2-fluoro-5-methylbenzoic acid is presented below. This strategy is advantageous due to the commercial availability of the starting material and the reliability of the chosen reactions.

Synthetic Workflow Overview

The overall process involves an initial esterification of the carboxylic acid, followed by a selective free-radical bromination of the benzylic methyl group, which is then converted to the aldehyde.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and rationale for each step.

Step 1: Fischer Esterification of 2-Fluoro-5-methylbenzoic Acid

-

Objective: To convert the carboxylic acid into its corresponding methyl ester. This protects the acid functionality and slightly modifies the electronic properties of the ring for the subsequent step.

-

Methodology:

-

To a solution of 2-fluoro-5-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-fluoro-5-methylbenzoate, which is often pure enough for the next step.

-

-

Causality & Trustworthiness: Fischer esterification is a classic, equilibrium-driven reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate. The acidic workup is critical for removing any unreacted starting material and the catalyst, providing a clean product for the next stage.

Step 2: Benzylic Bromination and Oxidation

-

Objective: To selectively functionalize the benzylic methyl group and convert it into the target aldehyde. A two-stage process involving bromination followed by oxidation is highly efficient.

-

Methodology:

-

Part A: Radical Bromination

-

Dissolve the Methyl 2-fluoro-5-methylbenzoate (1.0 eq) from the previous step in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). A patent for a similar process uses BPO[8].

-

Heat the mixture to reflux. Initiation is often observed by a change in color and can be facilitated by a photoflood lamp.

-

Continue refluxing until TLC analysis shows complete consumption of the starting material (typically 2-4 hours).

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate to yield crude Methyl 2-fluoro-5-(bromomethyl)benzoate.

-

-

Part B: Kornblum Oxidation

-

Dissolve the crude benzylic bromide in Dimethyl sulfoxide (DMSO).

-

Add sodium bicarbonate (2.0 eq) and heat the mixture to ~100-120 °C for 1-2 hours.

-

Monitor the formation of the aldehyde by TLC.

-

After completion, cool the reaction, pour it into a large volume of cold water, and extract with ethyl acetate.

-

Wash the combined organic extracts thoroughly with water (to remove DMSO) and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

-

-

-

Causality & Trustworthiness: NBS is the reagent of choice for selective allylic and benzylic bromination as it provides a low, constant concentration of bromine, minimizing side reactions on the aromatic ring. AIBN is a reliable thermal initiator for this free-radical chain reaction. The subsequent Kornblum oxidation is a well-established method for converting primary halides to aldehydes using DMSO as the oxidant, offering a reliable and high-yielding transformation.

Part 3: Application in Drug Development - The Case of Olaparib

This compound is a crucial building block for the synthesis of Olaparib (Lynparza™), a first-in-class Poly(ADP-ribose) polymerase (PARP) inhibitor.[9][10] Olaparib is a targeted therapy used primarily for cancers with mutations in the BRCA1/BRCA2 genes, such as certain types of ovarian, breast, and prostate cancer.[5][11]

The formyl group and the fluorine atom of the title compound are strategically positioned for the construction of the complex phthalazinone core of Olaparib. Patents describe reacting this intermediate (or its nitrile analogue) in a multi-step sequence to build the final drug molecule.[7][9][12]

Mechanism of Action: Synthetic Lethality

PARP inhibitors like Olaparib function based on the principle of synthetic lethality .[4]

-

DNA Damage is Constant: Cells constantly experience DNA damage, particularly single-strand breaks (SSBs).

-

PARP is the First Responder: The PARP enzyme is a key sensor of SSBs. It binds to the damaged site and synthesizes a poly(ADP-ribose) chain, which acts as a signal to recruit other DNA repair proteins.[3][4]

-

PARP Inhibition: PARP inhibitors block this enzymatic activity. More importantly, they "trap" the PARP protein on the DNA at the site of the break.[1][3]

-

Lesions Worsen: During DNA replication, the trapped PARP-DNA complex causes the replication fork to stall and collapse, converting a repairable SSB into a much more lethal double-strand break (DSB).

-

The Role of BRCA: In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential.[2][5]

-

Synthetic Lethality in Cancer Cells: In cancer cells with BRCA mutations, the HR pathway is deficient. These cells become heavily reliant on other, more error-prone repair pathways and on PARP itself. When PARP is inhibited, the resulting DSBs cannot be repaired, leading to genomic catastrophe and selective cell death (apoptosis).[2][4][5] Normal cells, with their functional HR pathway, can tolerate PARP inhibition and repair the DSBs, accounting for the targeted nature of the therapy.

Caption: The mechanism of synthetic lethality induced by PARP inhibitors.

Part 4: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3][5]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. It should be stored under an inert atmosphere at room temperature for long-term stability.[5]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined physicochemical properties and the availability of a logical, scalable synthetic route underscore its value. The compound's pivotal role in the synthesis of Olaparib highlights the critical link between advanced organic synthesis and the development of life-saving targeted therapies. Understanding the properties, synthesis, and application of such key intermediates is fundamental for professionals dedicated to advancing the field of drug discovery.

References

-

PubChem. This compound | C9H7FO3 | CID 24971957. National Center for Biotechnology Information. Available from: [Link]

-

MD Anderson Cancer Center. (2024). What are PARP inhibitors? Available from: [Link]

-

Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? Available from: [Link]

-

National Center for Biotechnology Information. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Available from: [Link]

- Google Patents. CN107325055A - A kind of synthetic method of olaparib compound.

-

ResearchGate. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Available from: [Link]

-

PubMed Central. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Available from: [Link]

-

AOBChem USA. This compound. Available from: [Link]

- Google Patents. WO2018038680A1 - Processes for preparing olaparib.

-

Wikipedia. PARP inhibitor. Available from: [Link]

-

Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Available from: [Link]

Sources

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP inhibitor - Wikipedia [en.wikipedia.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 6. This compound | 165803-94-1 | QGA80394 [biosynth.com]

- 7. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN107325055A - A kind of synthetic method of olaparib compound - Google Patents [patents.google.com]

- 10. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 11. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 2-fluoro-5-formylbenzoate

Introduction

Methyl 2-fluoro-5-formylbenzoate, a substituted aromatic compound with the molecular formula C₉H₇FO₃ and a molecular weight of 182.15 g/mol , is a molecule of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of pharmaceuticals and other advanced materials[1][2][3][4]. Its structure incorporates a methyl ester, a formyl (aldehyde) group, and a fluorine atom on a benzene ring, providing a unique electronic and structural landscape. A thorough spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of directly published experimental spectra, this guide leverages established principles of spectroscopic theory and comparative data from analogous structures to provide a robust, predictive analysis. Each section details the theoretical underpinnings, standardized experimental protocols, and an in-depth interpretation of the anticipated spectral features.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectroscopic signatures.

Figure 1: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the coupling constant (J) providing information on the dihedral angle and number of intervening bonds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.05 | s | 1H | H-aldehyde | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a significant downfield shift. |

| ~8.45 | dd | 1H | H-6 | This proton is ortho to the electron-withdrawing formyl group and meta to the ester, leading to a substantial downfield shift. It will appear as a doublet of doublets due to coupling with H-4 and the fluorine at C-2. |

| ~8.20 | ddd | 1H | H-4 | Positioned ortho to the ester and meta to the formyl group, this proton is also significantly deshielded. It will show coupling to H-3, H-6, and the fluorine at C-2. |

| ~7.40 | t | 1H | H-3 | This proton is ortho to the fluorine atom and experiences both its inductive effect and coupling. It is also meta to the ester group. It will likely appear as a triplet due to coupling with H-4 and the fluorine atom. |

| ~3.95 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively shielded environment and typically appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Acquisition: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent. Standard acquisition parameters for a high-resolution ¹H spectrum are then applied.

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shift is highly sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in pi systems appearing at higher chemical shifts (downfield).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~189.0 | C=O (aldehyde) | Aldehyde carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~164.0 (d) | C=O (ester) | Ester carbonyl carbons are also deshielded, but typically appear slightly upfield from aldehyde carbonyls. A doublet may be observed due to coupling with the ortho fluorine. |

| ~161.0 (d, ¹JCF) | C-2 | The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant and will be shifted downfield due to the electronegativity of fluorine. |

| ~136.0 | C-5 | This carbon is attached to the formyl group and will be deshielded. |

| ~134.0 (d) | C-4 | This aromatic carbon will show a smaller coupling to the fluorine atom. |

| ~128.0 (d) | C-6 | This aromatic carbon will also exhibit coupling to the fluorine. |

| ~125.0 | C-1 | The carbon bearing the ester group will be deshielded. |

| ~118.0 (d, ²JCF) | C-3 | This carbon is ortho to the fluorine-bearing carbon and will show a two-bond coupling to the fluorine. |

| ~52.5 | -OCH₃ | The methyl carbon of the ester is in a saturated environment and appears upfield. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition: ¹³C NMR experiments require more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹⁹F NMR is a powerful technique for organofluorine compounds, as ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio[5]. The chemical shift range is much wider than for ¹H NMR, making it highly sensitive to subtle changes in the electronic environment[5]. Chemical shifts are typically referenced to CFCl₃.

Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):

A single signal is expected for the fluorine atom in this compound. For aromatic fluorides, the chemical shift is influenced by the electronic effects of the other ring substituents. The electron-withdrawing ester and formyl groups are expected to deshield the fluorine nucleus. The chemical shift for a fluorine atom ortho to a carbonyl group in a benzene ring is typically in the range of -110 to -140 ppm relative to CFCl₃.

-

Predicted Chemical Shift: ~ -115 to -130 ppm. The signal will likely be a multiplet due to coupling with the aromatic protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Acquisition: The spectrometer is tuned to the ¹⁹F frequency. A standard single-pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for functional group identification.

Predicted FT-IR Spectrum (ATR):

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |

| ~2960 | Medium-Weak | C-H stretch | -OCH₃ |

| ~2850, ~2750 | Weak | C-H stretch | Aldehyde (Fermi doublet) |

| ~1725 | Strong, Sharp | C=O stretch | Ester |

| ~1705 | Strong, Sharp | C=O stretch | Aldehyde |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring |

| ~1250 | Strong | C-O stretch | Ester (asymmetric) |

| ~1100 | Strong | C-O stretch | Ester (symmetric) |

| ~1200 | Strong | C-F stretch | Aryl-F |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Background Scan: An initial scan of the clean Attenuated Total Reflectance (ATR) crystal is performed to obtain a background spectrum.

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is lowered to ensure good contact between the sample and the crystal.

-

Sample Scan: The sample is scanned over the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Figure 3: Workflow for FT-IR Spectroscopy using ATR.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern provides a molecular fingerprint that can be used to elucidate the structure of the compound.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺•): A peak at m/z = 182, corresponding to the molecular weight of the compound [C₉H₇FO₃]⁺•.

-

Key Fragment Ions:

-

m/z = 153: Loss of a formyl radical (•CHO) from the molecular ion, a common fragmentation for aromatic aldehydes[6].

-

m/z = 151: Loss of a methoxy radical (•OCH₃) from the molecular ion, a characteristic fragmentation of methyl esters.

-

m/z = 123: Loss of both the methoxy radical and carbon monoxide (CO).

-

m/z = 95: A fragment corresponding to the fluorobenzoyl cation.

-

m/z = 59: A fragment corresponding to the methoxycarbonyl cation [COOCH₃]⁺.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume of the solution is injected into the gas chromatograph, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact.

-

Mass Analysis: The resulting ions are separated by their m/z ratio in a mass analyzer (e.g., a quadrupole) and detected.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of this compound. By combining the predictive power of ¹H, ¹³C, and ¹⁹F NMR, the functional group information from IR spectroscopy, and the structural fragmentation patterns from mass spectrometry, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The detailed protocols provided herein represent standard, validated methodologies for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings.

References

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018, November 16). YouTube. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). This compound | CAS 165803-94-1. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | 165803-94-1 | QGA80394 [biosynth.com]

- 2. This compound | C9H7FO3 | CID 24971957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl-2-Fluoro-5-formyl-benzoate | 165803-94-1 [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-fluoro-5-formylbenzoate

Introduction: The Molecule and the Method

Methyl 2-fluoro-5-formylbenzoate (CAS No: 165803-94-1) is a substituted aromatic compound with the molecular formula C₉H₇FO₃.[1][2] Its structure incorporates a methyl ester, a formyl (aldehyde) group, and a fluorine atom, making it a valuable building block in medicinal chemistry and materials science. The precise arrangement of these functional groups—a 1,2,4-trisubstituted benzene ring—creates a distinct electronic and magnetic environment for each proton.

Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential technique for the structural elucidation of such organic molecules.[3] Specifically, ¹H (proton) NMR provides detailed information about the number of distinct proton environments, their relative quantities, electronic surroundings, and connectivity to neighboring atoms.[4] This guide provides a comprehensive analysis of the theoretical ¹H NMR spectrum of this compound, blending fundamental principles with practical, field-proven insights for researchers and drug development professionals. We will deconstruct the molecule to predict the chemical shift, integration, and multiplicity for each proton, culminating in a complete, interpreted spectrum.

Core Principles: Decoding the Spectrum

Interpreting a ¹H NMR spectrum involves analyzing three key features for each signal:[5]

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (EWGs) decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).[6] Conversely, electron-donating groups (EDGs) "shield" protons, shifting their signals to lower ppm values (upfield).[1]

-

Integration: The area under each signal is proportional to the number of protons it represents. This provides a ratio of the different types of protons in the molecule.

-

Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the magnetic influence of non-equivalent protons on adjacent atoms, a phenomenon known as spin-spin coupling. A crucial aspect for this molecule is the coupling between protons and the ¹⁹F nucleus, which also has a spin of ½ and leads to characteristic splitting patterns over multiple bonds.[7]

Predicted ¹H NMR Spectral Analysis of this compound

The structure of this compound features five distinct proton environments, which will result in five unique signals in the ¹H NMR spectrum.

The Aldehyde Proton (Hf)

-

Predicted Chemical Shift (δ): ~9.95 ppm. The proton of the formyl group is directly attached to a carbonyl carbon, making it highly deshielded. Aldehydic protons consistently appear far downfield, typically in the 9-10 ppm range.[8][9] This signal is often a clear diagnostic marker for the presence of an aldehyde.

-

Predicted Integration: 1H.

-

Predicted Multiplicity: Singlet (s) or narrow doublet (d). This proton is four bonds away from the nearest aromatic proton (He). While four-bond coupling (⁴JH-H) is typically small (~0-1 Hz) and often not resolved, a slight broadening or a very narrow splitting might be observed in a high-resolution spectrum. It is also five bonds from the fluorine atom, so any ⁵JH-F coupling would be negligible.

The Methyl Ester Protons (Ha)

-

Predicted Chemical Shift (δ): ~3.95 ppm. The three protons of the methyl group are attached to an oxygen atom, which is electronegative and deshielding. This chemical shift is characteristic of methyl esters.[9]

-

Predicted Integration: 3H.

-

Predicted Multiplicity: Singlet (s). These protons have no adjacent, non-equivalent protons to couple with, hence their signal will appear as a sharp singlet.

The Aromatic Protons (Hc, Hd, He)

The aromatic region of the spectrum (typically 7.0-8.5 ppm) will be the most complex due to the interplay of substituent effects and both H-H and H-F spin-spin coupling.[10] All three substituents (-F, -CHO, -COOCH₃) are electron-withdrawing, leading to a general downfield shift for all aromatic protons compared to benzene (7.36 ppm).

-

Proton He (ortho to -CHO, meta to -COOCH₃):

-

Predicted Chemical Shift (δ): ~8.35 ppm. This proton is anticipated to be the most downfield of the aromatic signals. It is positioned ortho to the strongly deshielding aldehyde group and meta to the methyl ester group.

-

Predicted Integration: 1H.

-

Predicted Multiplicity: Doublet of doublets (dd) or a narrow triplet (t). It is coupled to Hd via a three-bond (ortho) coupling (³JH-H ≈ 8.0 Hz). It also has a four-bond (meta) coupling to the fluorine atom (⁴JH-F), which is typically around 4-8 Hz.[7] Depending on the relative magnitudes of these coupling constants, the signal may appear as a doublet of doublets or, if the J-values are very similar, a triplet-like pattern.

-

-

Proton Hd (meta to -CHO, meta to -F):

-

Predicted Chemical Shift (δ): ~8.20 ppm. This proton is situated between the formyl and fluoro substituents. It will be strongly deshielded by both.

-

Predicted Integration: 1H.

-

Predicted Multiplicity: Doublet of doublets (dd). It has an ortho coupling to He (³JH-H ≈ 8.0 Hz) and a meta coupling to Hc (⁴JH-H ≈ 2.5 Hz). The five-bond coupling to fluorine (⁵JH-F) is likely to be small (< 2 Hz) and may only contribute to broadening.[11]

-

-

Proton Hc (ortho to -F, meta to -COOCH₃):

-

Predicted Chemical Shift (δ): ~7.50 ppm. This proton is expected to be the most upfield of the aromatic signals. While it is ortho to the electronegative fluorine, the shielding effects often observed for protons ortho to fluorine can moderate the chemical shift.

-

Predicted Integration: 1H.

-

Predicted Multiplicity: Doublet of doublets (dd) or a triplet (t). This proton experiences a strong three-bond (ortho) coupling to the fluorine atom (³JH-F), typically in the range of 8-10 Hz.[7] It also has a four-bond (meta) coupling to proton Hd (⁴JH-H ≈ 2.5 Hz).

-

Data Summary and Visualization

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ha (-OCH₃) | ~3.95 | 3H | s (singlet) | N/A |

| Hc (Ar-H) | ~7.50 | 1H | dd (doublet of doublets) | ³JH-F ≈ 9.0; ⁴JH-H ≈ 2.5 |

| Hd (Ar-H) | ~8.20 | 1H | dd (doublet of doublets) | ³JH-H ≈ 8.0; ⁴JH-H ≈ 2.5 |

| He (Ar-H) | ~8.35 | 1H | dd (doublet of doublets) | ³JH-H ≈ 8.0; ⁴JH-F ≈ 6.0 |

| Hf (-CHO) | ~9.95 | 1H | s (singlet) | N/A |

Aromatic Coupling Network

The spin-spin coupling relationships between the aromatic protons and the fluorine atom can be visualized as a network diagram. This illustrates the through-bond interactions that give rise to the complex splitting patterns observed.

Caption: Spin-spin coupling network in the aromatic system.

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of any spectral data hinges on a robust and well-documented experimental procedure. The following protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Causality: The choice of solvent is critical. It must dissolve the sample without contributing interfering proton signals. Deuterated chloroform (CDCl₃) is an excellent first choice for this compound due to its polarity and low cost. Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0.00 ppm.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

-

Gently swirl or vortex the vial until the solid is completely dissolved.

-

Using a Pasteur pipette with a cotton filter, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Spectrometer Setup and Data Acquisition

-

Causality: High-field NMR spectrometers (e.g., 400 MHz or higher) are essential for resolving the complex splitting patterns in the aromatic region, providing the necessary separation of coupled signals.

-

Procedure:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve maximum homogeneity. This is a critical step to ensure sharp, well-defined peaks.

-

Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

-

Pulse Angle: 30-45 degrees (to ensure full relaxation between scans).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 8-16 (to improve signal-to-noise ratio).

-

Spectral Width: 0-12 ppm.

-

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the values to a known proton count (e.g., the 3H singlet of the methyl group).

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis, even a predictive one, demonstrates the power of NMR in modern chemical research. The distinct signals for the aldehyde and methyl ester protons serve as unambiguous functional group identifiers, while the complex, yet interpretable, pattern in the aromatic region confirms the precise substitution pattern of the benzene ring. The characteristic couplings to the fluorine atom are particularly informative, acting as a secondary layer of structural verification. This guide provides the theoretical framework and practical methodology necessary for any researcher to confidently acquire, interpret, and utilize the ¹H NMR spectrum of this important chemical intermediate.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

Slideshare. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

-

Fiveable. (n.d.). Uses of 1H NMR Spectroscopy | Organic Chemistry Class Notes. Retrieved from [Link]

-

NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

Sources

- 1. This compound | 165803-94-1 | QGA80394 [biosynth.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. 4-[(3-Fluorophenyl)methoxy]benzaldehyde | C14H11FO2 | CID 880119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 165803-94-1|Methyl-2-Fluoro-5-formyl-benzoate|BLD Pharm [bldpharm.com]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. biophysics.org [biophysics.org]

- 11. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde | C15H13FO3 | CID 573045 - PubChem [pubchem.ncbi.nlm.nih.gov]

¹³C NMR of Methyl 2-fluoro-5-formylbenzoate

An In-Depth Technical Guide to the

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-fluoro-5-formylbenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data.

Introduction

This compound is a substituted aromatic compound with applications in organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups on a benzene ring: a methyl ester, a fluorine atom, and a formyl (aldehyde) group. The precise characterization of this molecule is paramount for its use in further chemical transformations and biological assays. ¹³C NMR spectroscopy is an indispensable tool for elucidating the carbon framework of such molecules, providing critical information about the chemical environment of each carbon atom. This guide will serve as a detailed reference for understanding and obtaining the ¹³C NMR spectrum of this compound.

Predicted ¹³C NMR Spectrum and Analysis

The prediction of the ¹³C NMR spectrum of this compound is based on the well-established effects of substituents on the chemical shifts of aromatic carbons. The analysis considers the electronegativity, resonance, and anisotropic effects of the fluorine, formyl, and methyl ester groups.

The molecular structure with the numbering of the carbon atoms is presented below:

Caption: Molecular structure of this compound with carbon numbering.

Predicted Chemical Shifts and Assignments

The predicted ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are summarized in the table below. These predictions are derived from additive models using data from substituted benzenes, fluorobenzenes, and benzaldehydes[1][2][3]. The presence of fluorine will also introduce characteristic C-F coupling constants.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale for Assignment |

| C1 | ~125 | Doublet | ²JCF ≈ 20-30 | Quaternary carbon, deshielded by the adjacent ester and influenced by the ortho-fluorine. |

| C2 | ~162 | Doublet | ¹JCF ≈ 240-260 | Directly attached to the highly electronegative fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling constant.[4][5] |

| C3 | ~118 | Doublet | ²JCF ≈ 20-25 | Shielded by the para-ester group and influenced by the ortho-fluorine. |

| C4 | ~135 | Singlet | - | Deshielded by the para-formyl group. |

| C5 | ~133 | Doublet | ⁴JCF ≈ 3-5 | Quaternary carbon, deshielded by the attached formyl group. |

| C6 | ~131 | Doublet | ³JCF ≈ 7-10 | Deshielded by the ortho-formyl group. |

| C7 (C=O, ester) | ~165 | Singlet | - | Typical chemical shift for an ester carbonyl carbon. |

| C8 (C=O, aldehyde) | ~190 | Doublet | ⁵JCF ≈ 1-3 | Highly deshielded due to the electronegative oxygen, characteristic of an aldehyde carbonyl carbon. |

| C9 (OCH₃) | ~53 | Singlet | - | Typical chemical shift for a methyl ester carbon. |

Spectral Interpretation Logic

The assignment of each carbon signal is based on a systematic analysis of substituent effects:

-

Carbonyl Carbons (C7 & C8): The aldehyde carbonyl carbon (C8) is expected to be the most downfield signal, typically appearing around 190 ppm. The ester carbonyl carbon (C7) will be found further upfield, around 165 ppm.

-

Fluorine-Bearing Carbon (C2): The carbon directly bonded to the fluorine atom (C2) will exhibit the largest one-bond C-F coupling constant (¹JCF) and will be significantly deshielded.

-

Aromatic Carbons: The remaining aromatic carbons will appear in the range of 115-140 ppm. Their specific chemical shifts are influenced by the electronic effects of the three substituents. The carbon ortho to the fluorine (C3) is expected to show a significant two-bond C-F coupling (²JCF).

-

Methyl Carbon (C9): The methyl carbon of the ester group (C9) will be the most upfield signal, typically around 53 ppm.

The predicted ¹³C NMR spectrum is visualized below:

Caption: Schematic representation of the predicted ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended.

I. Sample Preparation

-

Weighing: Accurately weigh approximately 20-30 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single carbon resonance at ~77.16 ppm, which can serve as an internal reference.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently agitate the tube to ensure a homogeneous solution.

II. NMR Spectrometer Setup and Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar with proton decoupling | A standard pulse program with a 30° pulse angle is often a good compromise between signal intensity and relaxation delays for both protonated and quaternary carbons. |

| Solvent | CDCl₃ | Provides a good lock signal and is a common solvent for organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |

| Spectral Width (SW) | 240 ppm (0-240 ppm) | Sufficient to cover the expected range of chemical shifts for all carbon types in the molecule. |

| Number of Scans (NS) | 1024 or higher | ¹³C has a low natural abundance, so a higher number of scans is necessary to achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 2 seconds | A delay of 2 seconds is generally adequate for most carbons to relax, although quaternary carbons may require longer delays for quantitative analysis. |

| Acquisition Time (AQ) | ~1-2 seconds | Determines the resolution of the spectrum. |

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

Peak Picking and Integration: Identify all peaks and, if necessary for specific applications, integrate their areas. Note that standard proton-decoupled ¹³C NMR spectra are generally not quantitative.

Experimental Workflow Diagram

Caption: Step-by-step workflow for acquiring and processing the ¹³C NMR spectrum.

Conclusion

This in-depth technical guide provides a robust framework for the prediction, acquisition, and analysis of the ¹³C NMR spectrum of this compound. By understanding the theoretical underpinnings of substituent effects and following a rigorous experimental protocol, researchers can confidently characterize this and structurally related molecules. The provided data and methodologies serve as a valuable resource for scientists engaged in organic synthesis, drug discovery, and materials science.

References

-

Brouwer, H. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-242. [Link]

-

Maciel, G. E., & Traficante, D. D. (1966). A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Journal of the American Chemical Society, 88(2), 220-224. [Link]

-

NMRShiftDB. (n.d.). In PubChem. Retrieved from [Link]

-

Brouwer, H. (2006). ¹³C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

-

Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C NMR spectra of fluorobenzene. Molecular Physics, 13(6), 523-533. [Link]

-

Bagno, A., Saielli, G., & Scorrano, G. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10676-10684. [Link]

-

Dhami, K. S., & Stothers, J. B. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-242. [Link]

-

Freitag, W., & Schneider, H. J. (1979). Solvent Effects on ¹³C Nuclear Magnetic Resonance Shifts of Polar Aliphatic Compounds. A Charge Separation Model. Journal of the Chemical Society, Perkin Transactions 2, (9), 1337-1343. [Link]

-

SpectraBase. (n.d.). Fluorobenzene - Optional[¹³C NMR] - Chemical Shifts. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]

-

Maciel, G. E., & Traficante, D. D. (1966). A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 44(12), 1425-1432. [Link]

-

Kurutz, J. (2020, May 4). Optimized Default ¹³C Parameters. NMR Facility - Chemistry Department. [Link]

-

Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry, 51(24), 4766-4770. [Link]

-

Sivakumar, R., Sathyanarayana, D. N., & Sridhar, S. (1991). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 103(5), 607-614. [Link]

-

Amass, A. J., He, Y., & Tighe, B. J. (1998). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(4), 413-419. [Link]

-

Page, T. F. (2006). Spectral analysis of the 1 H, 19 F and 13 C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-533. [Link]

-

Fowler, S. (2017, November 28). How to predict the ¹³C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Brown, D. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

-

Akhtari, K., & Al-shahateet, S. F. (2010). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. ResearchGate. [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Facey, G. (2007, December 21). How Can I Get a Quantitative ¹³C NMR Spectrum?. University of Ottawa NMR Facility Blog. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of Methyl 2-fluoro-5-formylbenzoate

Introduction

Methyl 2-fluoro-5-formylbenzoate is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. Its molecular structure incorporates three key functional groups on a benzene ring: a methyl ester, a formyl (aldehyde) group, and a fluorine atom. This unique combination of substituents makes it a valuable building block for the synthesis of more complex molecules. The characterization of this compound is crucial to ensure its purity and structural integrity. Infrared (IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of chemical bonds. This guide provides a detailed analysis of the expected IR spectrum of this compound, a comprehensive experimental protocol for acquiring the spectrum, and an in-depth interpretation of the spectral data for researchers, scientists, and drug development professionals.

Molecular Structure and Functional Groups

This compound (CAS No: 165803-94-1) has the molecular formula C₉H₇FO₃.[1][2][3] The key to interpreting its IR spectrum lies in understanding the vibrational frequencies of its constituent functional groups:

-

Aromatic Ring: The benzene ring gives rise to characteristic C-H and C=C stretching and bending vibrations.

-

Aldehyde Group (-CHO): This group is characterized by its C=O stretching and the distinctive C-H stretching of the formyl proton.

-

Methyl Ester Group (-COOCH₃): This functional group exhibits a strong C=O stretching absorption and C-O stretching vibrations.

-

Fluorine Substituent (-F): The C-F bond also has a characteristic stretching frequency.

The interplay of these groups, including electronic effects such as conjugation and the electron-withdrawing nature of the fluorine and carbonyl groups, influences the precise position of their absorption bands.

Predicted Infrared Spectrum Analysis

While an experimentally obtained spectrum for this specific molecule is not publicly available, a detailed prediction of its key absorption bands can be made based on established principles of IR spectroscopy. The following table summarizes the expected vibrational modes and their approximate wavenumber ranges.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | Aromatic Ring | 3100-3000 | Weak to Medium | The presence of electron-withdrawing groups can influence the exact position.[4][5] |

| Aldehyde C-H Stretch | Aldehyde | 2850-2820 and 2750-2720 | Weak to Medium | Often appears as a pair of bands (Fermi resonance), with the lower wavenumber peak being particularly diagnostic.[6][7][8] |

| Methyl C-H Stretch | Methyl Ester | 3000-2850 | Medium | Overlaps with aromatic C-H stretches. |

| Ester C=O Stretch | Methyl Ester | 1730-1715 | Strong | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (1750-1735 cm⁻¹).[9] |

| Aldehyde C=O Stretch | Aldehyde | 1710-1685 | Strong | Conjugation with the aromatic ring lowers the frequency.[8][10] Due to the presence of two carbonyl groups, this region may show two distinct peaks or a broadened peak. |

| Aromatic C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Strong | A series of bands is expected in this region, characteristic of the aromatic skeleton.[4] |

| C-O-C Asymmetric Stretch | Methyl Ester | 1300-1150 | Strong | A key indicator for the ester group.[11] |

| C-O-C Symmetric Stretch | Methyl Ester | 1150-1000 | Medium to Strong | Another important band for identifying the ester linkage.[9][11] |

| C-F Stretch | Fluoroaromatic | 1270-1100 | Strong | The exact position can be variable and may overlap with other absorptions. |

| C-H Out-of-Plane Bend | Aromatic Ring | 900-675 | Medium to Strong | The pattern of these bands can provide information about the substitution pattern of the benzene ring.[4] |

Experimental Protocol for FT-IR Analysis

To obtain a high-quality IR spectrum of this compound, which is a solid at room temperature, proper sample preparation is paramount. The following outlines a validated protocol using the KBr pellet method, a common technique for solid samples.[12]

Materials and Equipment

-

This compound (solid)

-

FT-IR grade Potassium Bromide (KBr), oven-dried

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Place a small amount of FT-IR grade KBr in an oven at 110°C for at least 2 hours to ensure it is completely dry.

-

Transfer the dried KBr to a desiccator to cool.

-

-

Grinding and Mixing:

-

In a dry agate mortar, place approximately 1-2 mg of this compound.

-

Add approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.[12][13]

-

-

Pellet Formation:

-

Carefully transfer the powdered mixture into the collar of a pellet die.

-

Distribute the powder evenly.

-

Place the plunger into the collar and transfer the die to a hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[12]

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Label the significant peaks with their wavenumbers.

-

Alternative Sample Preparation: Thin Solid Film

An alternative method is the thin solid film technique.[14]

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[14]

-

Place a drop of this solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[14]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[14]

-

Mount the plate in the spectrometer and acquire the spectrum.

This method is faster but may sometimes result in non-uniform films or interference from residual solvent.

Data Interpretation and Validation

The interpretation of the obtained spectrum involves correlating the observed absorption bands with the predicted vibrational frequencies.

Key Spectral Features to Validate the Structure:

-

Carbonyl Region (1800-1650 cm⁻¹): The most prominent feature will be the strong absorptions in this region. Look for two distinct or overlapping peaks corresponding to the ester and aldehyde C=O stretches, expected around 1730-1715 cm⁻¹ and 1710-1685 cm⁻¹, respectively.[8][9][10] The presence of these strong bands confirms the presence of the carbonyl functionalities.

-

Aldehyde C-H Stretch (2850-2720 cm⁻¹): The appearance of one or two weak to medium bands in this region, particularly the one closer to 2720 cm⁻¹, is a strong confirmation of the aldehyde group.[6][7][8] This helps to distinguish it from a ketone.

-

Aromatic Region (3100-3000 cm⁻¹ and 1600-1450 cm⁻¹): Weak to medium peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and a series of absorptions between 1600-1450 cm⁻¹ for the C=C ring stretches are definitive evidence of the benzene ring.[4][5]

-

Ester C-O Stretches (1300-1000 cm⁻¹): The presence of strong bands in this "fingerprint" region confirms the methyl ester group.[9][11]

-

C-F Stretch (1270-1100 cm⁻¹): A strong band in this region, though potentially overlapping with the C-O stretches, indicates the presence of the fluorine substituent.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for acquiring and interpreting the IR spectrum of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a rich set of absorption bands that are highly characteristic of its molecular structure. The definitive identification of this compound relies on the systematic observation and assignment of key vibrational modes, particularly the dual carbonyl absorptions, the diagnostic aldehyde C-H stretches, and the various bands associated with the substituted aromatic ring and methyl ester group. By following a rigorous experimental protocol and a logical interpretation framework, researchers can confidently use FT-IR spectroscopy to verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. This compound | 165803-94-1 | QGA80394 [biosynth.com]

- 2. This compound - CAS:165803-94-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-fluoro-5-formylbenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-fluoro-5-formylbenzoate is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring an aromatic ring substituted with a fluorine atom, a methyl ester group, and an aldehyde group, presents a distinct analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural confirmation and purity assessment of such molecules.[2][3] This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles of different ionization techniques, predict fragmentation pathways, and provide actionable experimental protocols.

Physicochemical Properties & Structural Information

A thorough understanding of the analyte's properties is the foundation for any successful mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₃ | [4] |

| Molecular Weight (Nominal) | 182 g/mol | [5] |

| Monoisotopic Mass | 182.03792 Da | [4] |

| Structure | ||

| SMILES | COC(=O)C1=C(C=CC(=C1)C=O)F | [5] |

| InChIKey | PMWMARHAHYBCLQ-UHFFFAOYSA-N |

Ionization Techniques: A Strategic Choice

The choice of ionization method is critical as it dictates the nature of the resulting mass spectrum. For this compound, both "hard" and "soft" ionization techniques are applicable and provide complementary information.

-

Electron Ionization (EI): A high-energy process ideal for volatile, thermally stable compounds.[6] EI typically induces extensive fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.[6][7] This makes it well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).

-

Electrospray Ionization (ESI): A soft ionization technique that generates intact protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[8][9] ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS) and is particularly useful for confirming molecular weight.[10] When coupled with tandem mass spectrometry (MS/MS), it can provide controlled fragmentation for structural analysis.[8][11]

Electron Ionization (EI) Mass Spectrometry Analysis

When subjected to a 70 eV electron beam in a GC-MS system, this compound is expected to produce a rich fragmentation pattern. The high energy of EI leads to the formation of a radical cation (M⁺•), which then undergoes a series of predictable cleavage events.[6]

Expected Molecular Ion: The molecular ion peak (M⁺•) at m/z 182 should be observable, as aromatic systems tend to stabilize the radical cation.[12]

Key Fragmentation Pathways: The fragmentation is driven by the functional groups present. The ester and aldehyde moieties are the most likely sites for initial bond cleavages.

-

Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, leading to the formation of a stable acylium ion.[13][14]

-

M⁺• (m/z 182) → [M - •OCH₃]⁺ (m/z 151)

-

-

Loss of the Formyl Radical (•CHO): Cleavage of the formyl group is another probable pathway.

-

M⁺• (m/z 182) → [M - •CHO]⁺ (m/z 153)

-

-

Formation of the Benzoyl Cation: The ion at m/z 151 can further lose carbon monoxide (CO) from the aldehyde group.

-

[M - •OCH₃]⁺ (m/z 151) → [C₇H₄FO]⁺ (m/z 123)

-

-

Formation of the Phenyl Cation: Aromatic compounds often show a fragment corresponding to the phenyl ring.[13]

-

Further fragmentation can lead to a fluorophenyl cation at m/z 95.

-

Caption: Predicted EI fragmentation pathway for this compound.

Predicted EI Mass Spectrum Data

| m/z | Proposed Fragment Ion | Formula | Notes |